molecular formula C14H12O6 B15064106 (4-Oxo-4H-chromen-3-yl)methylene diacetate CAS No. 74990-95-7

(4-Oxo-4H-chromen-3-yl)methylene diacetate

Cat. No.: B15064106
CAS No.: 74990-95-7
M. Wt: 276.24 g/mol
InChI Key: XHNMTDDDOGAYPE-UHFFFAOYSA-N
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Description

(4-Oxo-4H-chromen-3-yl)methylene diacetate is a chemical compound belonging to the chromene family Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused with a pyran ring This compound is characterized by the presence of a chromenone core with a methylene diacetate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-4H-chromen-3-yl)methylene diacetate typically involves the O-acylation reaction of 4-oxo-4H-chromen-3-carbaldehyde with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-4H-chromen-3-yl)methylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-4H-chromen-3-yl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for therapeutic development .

Medicine

In medicine, this compound is explored for its anticancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Oxo-4H-chromen-3-yl)methylene diacetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-chromen-3-yl acetate
  • 4-Oxo-4H-chromen-3-yl methyl ether
  • 4-Oxo-4H-chromen-3-yl ethyl acetate

Uniqueness

(4-Oxo-4H-chromen-3-yl)methylene diacetate is unique due to its methylene diacetate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of diverse derivatives. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

[acetyloxy-(4-oxochromen-3-yl)methyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-8(15)19-14(20-9(2)16)11-7-18-12-6-4-3-5-10(12)13(11)17/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNMTDDDOGAYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=COC2=CC=CC=C2C1=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458076
Record name CTK2G9495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74990-95-7
Record name 3-[Bis(acetyloxy)methyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74990-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK2G9495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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